molecular formula C15H12O6 B1682844 Swerchirin CAS No. 521-65-3

Swerchirin

Cat. No.: B1682844
CAS No.: 521-65-3
M. Wt: 288.25 g/mol
InChI Key: GNSHHHWDGOHNPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Swerchirin can be extracted from the aerial parts of Swertia chirayita using various extraction methods. Common techniques include static extraction, continuous shaking extraction, and ultrasonic extraction . Among these, static extraction for 24 hours has been found to yield the maximum amount of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Swertia chirayita plants. The process typically includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Swerchirin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its therapeutic properties.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups to create new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with potentially enhanced or modified biological activities .

Scientific Research Applications

Swerchirin, a xanthone derived from the plant Swertia chirata, has gained attention for its diverse biological activities and potential applications in various fields. Research indicates that this compound has anticancer, hypoglycemic, anti-inflammatory, and cardioprotective effects.

Scientific Research Applications

This compound is studied for its unique chemical properties and potential as a lead compound for synthesizing new therapeutic agents. Its applications span across chemistry, biology, medicine, and industry.

Chemistry this compound is studied for its unique chemical properties.

Biology Research focuses on the biological activities of this compound, including its effects on cellular processes and potential as a natural remedy for various diseases.

Medicine this compound is investigated for its potential in treating diabetes, liver disorders, and other health conditions.

Industry this compound is used in developing herbal formulations and dietary supplements because of its medicinal properties.

Anticancer Activity

This compound exhibits anticancer effects, particularly against ovarian cancer cell lines like SKOV3. The mechanisms underlying its activity include:

  • Induction of Apoptosis this compound treatment led to a significant increase in apoptotic cell populations. For example, a study showed an increase from 5.2% in the control group to 67.8% with a concentration of 40 µM. This was accompanied by the release of cytochrome c and the upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest this compound caused G2/M phase cell cycle arrest in a concentration-dependent manner, effectively inhibiting cell proliferation.
  • Inhibition of Signaling Pathways this compound inhibited the Raf/MEK/ERK signaling pathway, which is crucial for cell survival and proliferation in cancer cells.

Hypoglycemic Activity

This compound demonstrates significant hypoglycemic activity, making it a promising candidate for developing new antidiabetic drugs. It has a blood sugar lowering effect in fasted, fed, glucose loaded, and tolbutamide pretreated albino rat models .

Cardioprotective Effects

This compound has demonstrated cardioprotective effects against Isoproterenol (ISO)-induced cardiotoxic manifestations in Wistar rats . Studies showed that this compound improved antioxidant enzymes and reduced serum glutamic-oxaloacetate transaminase and lipid profile . It also reversed the histopathological aberrations in a dose-dependent manner .

Anti-inflammatory Activity

Extracts from Swertia plants containing this compound have demonstrated anti-inflammatory activity .

Studies on Cell Lines

This compound's effects have been studied on various cell lines:

  • EA.hy926 cells Extracts containing this compound inhibited the migration of EA.hy926 cells . GE132+Natural, a supplement containing resveratrol, ganoderma lucidum, sulforaphane, lycopene, and royal jelly, showed antiproliferative activity on EA.hy 926 cells .
  • C2C12 cells Studies have examined the effects of compounds like GPE on C2C12 cells, noting changes in enzymatic expression and activity .

Comparison with Similar Compounds

Similar Compounds

Swerchirin is part of the xanthone family of compounds. Other similar compounds include:

Uniqueness of this compound

This compound stands out due to its significant hypoglycemic activity, making it a promising candidate for the development of new antidiabetic drugs . Its ability to stimulate insulin release and inhibit α-glucosidase sets it apart from other xanthones, highlighting its potential in managing diabetes and related metabolic disorders .

Biological Activity

Swerchirin, a xanthone derived from the plant Swertia chirata, has garnered significant attention in recent years for its diverse biological activities. This article explores its anticancer, hypoglycemic, anti-inflammatory, and cardioprotective effects, supported by various research findings and data.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer effects, particularly against ovarian cancer cell lines such as SKOV3. The mechanisms underlying its activity include:

  • Induction of Apoptosis : this compound treatment led to a significant increase in apoptotic cell populations from 5.2% in control to 67.8% at a concentration of 40 µM. This was accompanied by the release of cytochrome c and the upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : The compound caused G2/M phase cell cycle arrest in a concentration-dependent manner, inhibiting cell proliferation effectively .
  • Inhibition of Signaling Pathways : this compound inhibited the Raf/MEK/ERK signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Hypoglycemic Effects

This compound has been shown to possess significant hypoglycemic properties. In various animal models, it demonstrated the ability to lower blood sugar levels effectively:

  • Dosage and Efficacy : In studies involving fasted and glucose-loaded albino rats, this compound exhibited a notable blood sugar-lowering effect with an effective dose (ED50) identified for its action .

Anti-inflammatory Activity

Research indicates that this compound also has anti-inflammatory properties:

  • Mechanisms of Action : It has been shown to exert anti-inflammatory effects in both acute and chronic models. This includes modulation of inflammatory cytokines and pathways that contribute to inflammation .

Cardioprotective Potential

Recent investigations into the cardioprotective effects of this compound have yielded promising results:

  • Protection Against Cardiotoxicity : In vivo studies using isoproterenol-induced cardiotoxicity models revealed that this compound significantly improved antioxidant enzyme levels and reduced serum markers associated with cardiac damage. The compound also reversed histopathological changes caused by oxidative stress .
  • Dose-Dependent Effects : this compound exhibited cardioprotective effects at doses of 12 and 24 mg/kg, while lower doses failed to show significant protection, indicating a clear dose-response relationship .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activities:

Activity Model/Method Key Findings
AnticancerSKOV3 ovarian cancer cellsInduced apoptosis; G2/M arrest; inhibited Raf/MEK/ERK pathway
HypoglycemicAlbino rat modelsSignificant blood sugar reduction; ED50 identified
Anti-inflammatoryAcute and chronic modelsModulated inflammatory cytokines; reduced inflammation
CardioprotectiveIsoproterenol-induced cardiotoxicity in ratsImproved antioxidant levels; reversed cardiac damage; dose-dependent effects

Case Studies

  • Ovarian Cancer Study : A study evaluating the effects of this compound on SKOV3 cells found that treatment resulted in significant apoptotic activity and cell cycle arrest, highlighting its potential as a therapeutic agent against ovarian cancer .
  • Cardiotoxicity Research : Another study focused on the cardioprotective effects of this compound demonstrated its ability to mitigate oxidative stress-induced cardiac damage in Wistar albino rats, suggesting its potential use in preventing heart disease related to oxidative stress .

Properties

IUPAC Name

1,8-dihydroxy-3,5-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-15-10(20-2)4-3-8(16)13(15)14(12)18/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSHHHWDGOHNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200102
Record name Swerchirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-65-3
Record name Swerchirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swerchirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swerchirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SWERCHIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB9X426DM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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